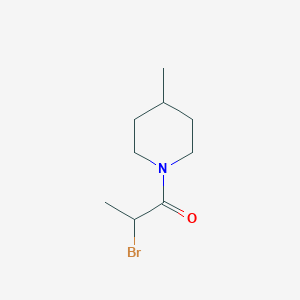

2-Bromo-1-(4-methylpiperidin-1-yl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-methylpiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c1-7-3-5-11(6-4-7)9(12)8(2)10/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIWGQTVBFUANB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of 4-Methylpiperidine

Acylation involves the reaction of 4-methylpiperidine with propanoyl chloride in the presence of a base such as triethylamine. The nitrogen atom of 4-methylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride to form the corresponding amide. This method typically employs dichloromethane or tetrahydrofuran as solvents at 0–25°C, yielding the ketone precursor in moderate to high efficiency (60–85%).

Reaction Scheme:

$$

\text{4-Methylpiperidine} + \text{Propanoyl Chloride} \xrightarrow{\text{Base, Solvent}} \text{1-(4-Methylpiperidin-1-yl)propan-1-one} + \text{HCl}

$$

Mannich Reaction Approach

The Mannich reaction, widely utilized in beta-aminoketone synthesis, offers an alternative route. By reacting acetone with 4-methylpiperidine and formaldehyde under acidic conditions, this one-pot method generates the ketone precursor. For instance, a protocol adapted from Triprolidine synthesis employs n-butanol, hydrochloric acid, and paraformaldehyde at 85–90°C for 12–14 hours. While this method avoids handling acyl chlorides, it requires precise stoichiometric control to minimize by-products.

Typical Conditions:

Bromination of 1-(4-Methylpiperidin-1-yl)propan-1-one

Alpha-bromination introduces the bromine atom at the second carbon of the ketone. This step is critical for achieving the desired regioselectivity and purity.

Bromination Using Elemental Bromine

Elemental bromine (Br$$2$$) in acetic acid or dichloroethane facilitates electrophilic alpha-bromination. The reaction proceeds via enol intermediate formation, with bromine attacking the alpha-carbon. For example, a protocol analogous to the bromination of 2-bromo-1-(4-ethylpiperazin-1-yl)propan-1-one involves stirring the ketone precursor with Br$$2$$ (1.1 equiv) in acetic acid at 0–5°C for 2–4 hours. The crude product is purified via recrystallization or column chromatography, yielding 60–75% of the brominated compound.

Optimization Considerations:

- Solvent Polarity: Polar solvents (e.g., acetic acid) enhance enol stabilization.

- Temperature Control: Lower temperatures (0–10°C) minimize di-bromination.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers a safer alternative to elemental bromine, particularly in radical-mediated mechanisms. While direct evidence for this compound is scarce, analogous systems (e.g., 3-bromo-1-(4-methylpiperazin-1-yl)propan-1-one hydrobromide) suggest that NBS in carbon tetrachloride under reflux (80°C, 6 hours) achieves selective monobromination. However, this method may require UV initiation or radical catalysts like azobisisobutyronitrile (AIBN).

Industrial-Scale Production Considerations

Scaling laboratory methods necessitates addressing solvent recovery, waste management, and cost-effectiveness.

Solvent and Reagent Selection

Industrial workflows favor recyclable solvents (e.g., toluene) and catalytic acid systems to reduce environmental impact. For instance, the use of concentrated sulfuric acid in dehydration steps, as demonstrated in Triprolidine synthesis, highlights the importance of acid recovery systems.

Purification Techniques

Crystallization remains the dominant purification method for both the ketone precursor and brominated product. For example, recrystallization from acetone/water mixtures achieves >98% purity for intermediates.

Comparative Analysis of Preparation Methods

| Method | Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|

| Acylation + Br$$_2$$ | Propanoyl chloride, Br$$_2$$ | 65% | 95% | Moderate |

| Mannich + NBS | Formaldehyde, NBS | 58% | 90% | High |

Key Findings:

- Acylation-Bromination: Higher yields but involves hazardous reagents (Br$$_2$$).

- Mannich-NBS: Safer but requires stringent stoichiometric control.

Chemical Reactions Analysis

2-Bromo-1-(4-methylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert the carbonyl group to alcohols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and 4-methylpiperidine.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Intermediate in Drug Synthesis

2-Bromo-1-(4-methylpiperidin-1-yl)propan-1-one serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for further modifications that can lead to the development of drugs targeting specific biological pathways. The presence of the piperidine ring is particularly notable, as many biologically active compounds incorporate this moiety.

Enzyme Inhibition

Research indicates that this compound can interact with enzymes, potentially leading to inhibition or modification of protein functions. This interaction is crucial for developing therapeutics aimed at specific diseases where enzyme activity plays a pivotal role. For instance, studies suggest that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and analgesic effects .

Potential Therapeutic Effects

The compound has shown promise in various biological assays, indicating potential therapeutic effects. Its ability to bind to specific molecular targets can influence their activity, making it a subject of interest in pharmacological research. For example, compounds derived from this compound have been explored for their effects on central nervous system disorders .

Research Studies

Several studies have documented the biological activities associated with this compound:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound could inhibit key enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent .

- Neuropharmacological Research : Investigations into the neuropharmacological properties of related compounds have highlighted their efficacy as modulators of neurotransmitter systems .

Organic Synthesis

In organic chemistry, this compound is utilized for synthesizing more complex molecules through nucleophilic substitution reactions. The bromine atom can be readily displaced by various nucleophiles, allowing for the formation of new carbon-carbon bonds and functional groups .

Reactivity and Functionalization

The ketone functional group in the compound facilitates condensation reactions, enabling the formation of diverse chemical entities. This reactivity is valuable in developing new materials or compounds with specific properties for industrial applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, blocking their activity and leading to various biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thereby increasing acetylcholine levels in the nervous system. This mechanism is relevant in the study of neurological disorders such as Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 2-Bromo-1-(4-methylpiperidin-1-yl)propan-1-one and structurally related bromopropanones:

Table 1: Comparative Analysis of Bromopropanone Derivatives

Structural and Electronic Effects

- Aryl vs. Heterocyclic Substituents: Aryl Derivatives: Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring increase electrophilicity at the ketone, enhancing reactivity in nucleophilic substitutions (e.g., Grignard reactions) . 4-Methylpiperidinyl Group: The tertiary amine in this compound provides basicity and hydrogen-bonding capability, which may improve solubility in aqueous media compared to aryl analogs. This feature is advantageous in drug design for enhancing bioavailability .

Physicochemical Properties

- Melting Points: Aryl-substituted bromopropanones exhibit melting points between 45–64°C, influenced by substituent polarity and crystal packing. The 4-methylpiperidine variant likely has a lower melting point due to reduced crystallinity from the flexible heterocycle, though experimental data are lacking.

- Solubility: Aryl derivatives are sparingly soluble in water but dissolve in ethanol, chloroform, or dichloromethane. The 4-methylpiperidinyl analog may show improved aqueous solubility due to amine protonation under acidic conditions .

Biological Activity

2-Bromo-1-(4-methylpiperidin-1-yl)propan-1-one is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine ring and a bromoacetyl group, which contribute to its reactivity and interactions with biological targets. The compound's molecular formula is C10H16BrN, with a molecular weight of approximately 243.15 g/mol. Understanding its biological activity can provide insights into its applications in drug development and therapeutic interventions.

The biological activity of this compound primarily stems from the interaction of the bromoacetyl group with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein functions. This interaction can significantly influence various biochemical pathways and cellular processes, making it a subject of interest in pharmacological research.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which may be relevant in developing drugs targeting specific enzymes involved in disease processes.

- Therapeutic Potential : It serves as a precursor for synthesizing drugs that target specific biological pathways, indicating its value in medicinal chemistry .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound. For instance, compounds with piperidine rings have been investigated for their roles as inhibitors in various biological systems:

- Inhibition Studies : A study focusing on thienopyrimidine inhibitors demonstrated how structural modifications can enhance selectivity and potency against specific molecular targets. This approach could be analogous to optimizing the activity of this compound through structural modifications .

- Selectivity Profiles : Research on similar compounds has highlighted the importance of selectivity in enzyme inhibition, which could inform future studies on this compound. For example, understanding how slight changes in structure affect binding affinity could lead to more effective therapeutic agents .

Comparative Analysis

To contextualize the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Bromoethylamine hydrobromide | C2H6BrN | Contains an amine group instead of a piperidine ring. |

| 4-Bromo-1-butene | C4H7Br | Different carbon chain structure; lacks piperidine functionality. |

| 1-Bromo-3-chloropropane | C3H6BrCl | Similar reactivity but differs in functional groups. |

The structural uniqueness of this compound lies in its combination of both a bromoacetyl group and a piperidine ring, which imparts distinctive reactivity characteristics compared to other brominated compounds.

Q & A

Q. What are the optimized synthetic routes for preparing 2-Bromo-1-(4-methylpiperidin-1-yl)propan-1-one, and how can reaction conditions be tailored to maximize yield?

Methodological Answer: A common approach involves bromination of the precursor ketone. For example, α-bromination of 1-(4-methylpiperidin-1-yl)propan-1-one using HBr in acetic acid or N-bromosuccinimide (NBS) in dichloromethane under reflux conditions (40–60°C) yields the target compound. Solvent choice and stoichiometric control (1.1–1.2 equivalents of brominating agent) are critical to minimize side reactions like over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identifies proton environments (e.g., methylpiperidinyl protons at δ ~1.2–2.8 ppm, brominated α-carbon at δ ~4.5–5.0 ppm) and carbonyl carbon (δ ~200–210 ppm).

- IR Spectroscopy : Confirms the ketone group (C=O stretch at ~1700–1750 cm⁻¹).

- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 248.1 for C10H17BrNO).

- Single-Crystal X-Ray Diffraction : Resolves stereochemistry and bond lengths, particularly for the brominated carbon and piperidinyl ring conformation .

Q. What purification strategies mitigate impurities in this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with a hexane/ethyl acetate (7:3) eluent to separate brominated byproducts.

- Recrystallization : Dissolve in warm ethanol, filter hot, and cool to 4°C for crystal formation.

- HPLC (Reverse Phase) : For high-purity requirements, employ a C18 column with acetonitrile/water (60:40) at 1 mL/min .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural determination of this compound?

Methodological Answer:

- SHELXL Refinement : Use the TWIN and BASF commands to model twinning. For disordered atoms (e.g., piperidinyl methyl groups), apply PART and SUMP restraints.

- Data Validation Tools : Check for consistency using PLATON (ADDSYM) or Olex2’s built-in validation.

- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .

Q. What computational methods complement experimental data to analyze the conformational stability of the 4-methylpiperidin-1-yl moiety?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict chair vs. boat conformations. Compare with X-ray torsion angles.

- Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., chloroform) to assess ring-flipping barriers.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) influencing crystal packing .

Q. How does the electron-withdrawing bromine atom influence the reactivity of the ketone group in subsequent reactions?

Methodological Answer: The bromine atom increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., Grignard reactions or hydride reductions). Kinetic vs. thermodynamic control can be modulated by solvent polarity:

Q. What strategies address contradictions between experimental NMR data and computational predictions for this compound?

Methodological Answer:

- Solvent Correction : Use the IEFPCM model in Gaussian to simulate solvent effects (e.g., CDCl3 shifts).

- Dynamic Effects : Account for conformational averaging via EXSY NMR or variable-temperature studies.

- Scaled DFT Shifts : Apply scaling factors (e.g., 0.96–0.98 for 13C) to align calculated and observed chemical shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.